solubility of 3-methoxy-gamma-chlorobutyrophenone in organic solvents
solubility of 3-methoxy-gamma-chlorobutyrophenone in organic solvents
The following technical guide details the solubility profile, experimental determination protocols, and application strategies for 3-methoxy-
Solubility of 3-Methoxy- -Chlorobutyrophenone in Organic Solvents
Executive Summary & Compound Profile
3-Methoxy-
Understanding its solubility is critical for optimizing nucleophilic substitution reactions (
Physicochemical Profile (Predicted)
| Property | Value / Description |
| IUPAC Name | 4-chloro-1-(3-methoxyphenyl)butan-1-one |
| Molecular Formula | |
| Molecular Weight | 212.67 g/mol |
| Physical State | Low-melting solid or viscous oil (MP |
| LogP (Octanol/Water) | |
| Key Functional Groups | Aryl ketone, Alkyl chloride, Methoxy ether |
*Note: The meta-substitution (3-methoxy) typically lowers the melting point compared to para-analogs (e.g., 4-methoxy analog MP
Solubility Profile in Organic Solvents
The solubility behavior of 3-methoxy-
Predicted Solubility Data
Estimates based on thermodynamic modeling of butyrophenone derivatives at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |
| Chlorinated | Dichloromethane (DCM) | Very High | > 500 | Extraction / Reaction |
| Chloroform | Very High | > 500 | NMR Analysis | |
| Polar Aprotic | DMF / DMSO | High | > 300 | |
| Acetone | High | > 250 | Crystallization / Cleaning | |
| Acetonitrile (MeCN) | High | > 200 | HPLC / Reaction | |
| Polar Protic | Methanol / Ethanol | High | > 150 | Recrystallization (cooling) |
| Isopropanol (IPA) | Moderate | 50 – 100 | Recrystallization antisolvent | |
| Esters/Ethers | Ethyl Acetate | High | > 300 | Extraction / Chromatography |
| THF | High | > 300 | Reaction (Grignard/Lithiation) | |
| Aromatic | Toluene | High | > 200 | Reaction (Reflux) |
| Alkanes | Hexane / Heptane | Low/Moderate | 10 – 50 | Antisolvent / Precipitation |
| Aqueous | Water | Insoluble | < 0.1 | Biphasic workup (waste) |
Solvation Mechanism
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Dipole-Dipole Interactions: The carbonyl and methoxy oxygens accept hydrogen bonds from protic solvents (MeOH, EtOH), enhancing solubility despite the non-polar phenyl ring.
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Dispersion Forces: The butyl chain and phenyl ring drive high solubility in DCM, Toluene, and Ethyl Acetate.
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Hydrophobic Effect: The lack of strong H-bond donors makes the molecule insoluble in water, facilitating easy extraction into organic phases.
Experimental Determination Protocol
To validate the exact solubility for critical process development, use the following Equilibrium Solubility Protocol . This method ensures thermodynamic saturation is reached and accurately quantified.
Workflow Diagram
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Detailed Methodology
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Preparation: Weigh approximately 50 mg of 3-methoxy-
-chlorobutyrophenone into a 4 mL glass vial. Add 1.0 mL of the target solvent.-
Observation: If the solid dissolves completely, add more until a suspension persists (saturation).
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Equilibration: Cap the vial tightly (use PTFE-lined caps to prevent solvent leaching). Place in an orbital shaker or thermomixer at 25°C ± 0.5°C. Agitate at 500 rpm for 24 hours.
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Phase Separation:
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Allow the suspension to settle for 1 hour.
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Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solvent to minimize adsorption).
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Alternative: Centrifuge at 10,000 rpm for 5 minutes.
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Quantification (HPLC-UV):
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.
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Detection: UV at 254 nm (aromatic absorption).
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Calculation: Compare peak area against a 5-point calibration curve (0.1 – 1.0 mg/mL).
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Critical Control Point: Ensure the temperature remains constant during filtration. A drop in temperature can cause rapid precipitation, leading to underestimation of solubility.
Application: Reaction Optimization
The solubility profile directly dictates solvent selection for the primary application of this molecule: Nucleophilic Substitution (
Solvent Selection Logic
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Reaction Type:
(Bimolecular Nucleophilic Substitution). -
Requirement: High solubility of the electrophile (butyrophenone) and moderate solubility of the nucleophile (amine), while stabilizing the transition state.
| Solvent | Suitability | Rationale |
| DMF / DMSO | Excellent | High dielectric constant accelerates |
| Acetonitrile | Good | Polar aprotic; easier to remove than DMF (lower BP). Good for reactions with organic bases (TEA, DIPEA). |
| Ethanol / IPA | Moderate | Protic solvents can solvate the nucleophile (amine), potentially reducing reactivity (H-bonding). Risk of solvolysis (ethanolysis) at high temps. |
| Toluene | Specific | Used for reactions requiring higher temperatures (>100°C) or phase transfer catalysis (PTC). |
Reaction Workflow Diagram
Figure 2: Decision matrix for solvent selection based on base type and solubility.
Safety & Handling
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Hazard Class:
-chloro ketones are potential alkylating agents . They can be skin irritants, lachrymators, and sensitizers. -
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
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Stability: Avoid prolonged storage in basic solutions (e.g., NaOH), as this can trigger cyclization to form the cyclopropyl ketone derivative (3-methoxy-cyclopropylphenylmethanone), a common impurity.
References
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (General solubility principles and purification of aromatic ketones).
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility of structurally similar butyrophenones).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Chloro-4'-fluorobutyrophenone (Analog Reference). Retrieved from
